2,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-4-10(18-7-17-8)6-16-13(19)11-3-2-9(14)5-12(11)15/h2-5,7H,6H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMFXJJNTQQKFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 6-methylpyrimidine-4-methanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,4-dichlorobenzoyl chloride is reacted with 6-methylpyrimidine-4-methanol in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The dichloro groups on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrimidine ring.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) are often used in coupling reactions, with solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while coupling reactions can produce complex aromatic compounds with extended conjugation.
Scientific Research Applications
2,4-Dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as an inhibitor of specific enzymes or receptors.
Industry: In industrial applications, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Target Specificity
Thiadiazole-Based Benzamide Derivatives
- Compound: 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide () Key Differences: Replaces the pyrimidine ring with a 1,3,4-thiadiazole moiety. Activity: Demonstrates potent dihydrofolate reductase (DHFR) inhibition with a binding free energy (ΔG) of −9.0 kcal/mol, forming three hydrogen bonds with DHFR active-site residues (Asp 21, Ser 59, Tyr 22) .
Opioid Receptor-Active Benzamides
- Compound: 3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide (AH-7921) () Key Differences: Chloro substituents at positions 3,4 (vs. 2,4) and a dimethylamino-cyclohexylmethyl group. Activity: A µ-opioid receptor agonist regulated under drug control laws due to its psychoactive properties . Comparison: The positional isomerism of chlorine atoms (2,4 vs.
Pyridine-Containing Benzamides
- Compound : 4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide ()
- Key Differences : Substitutes pyrimidine with a pyridine ring and includes an isoxazole-methoxy group.
- Synthesis : Prepared via acyl chloride coupling, yielding 18% after purification .
- Comparison : Pyridine’s electron-deficient nature may reduce hydrogen-bonding capacity compared to pyrimidine, affecting target engagement.
Binding Affinity and Pharmacological Profiles
DHFR Inhibitors
- Thiadiazole Derivative (): ΔG = −9.0 kcal/mol (strong DHFR binding).
- Target Compound : Pyrimidine’s nitrogen-rich structure may mimic folate substrates, suggesting comparable or superior DHFR affinity.
GABA Transporter Inhibitors
- Piperidine-Linked Analogues (): 2,4-Dichloro-N-[1-(naphthalen-2-ylmethyl)piperidin-4-yl]benzamide: IC50 = 110,000 nM. 2,4-Dichloro-N-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}benzamide: IC50 = 876,000 nM.
Data Tables
Table 1: Structural and Activity Comparison of Benzamide Derivatives
Biological Activity
2,4-Dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a compound of interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has the following chemical structure:
- Molecular Formula : C15H16Cl2N4O
- Molecular Weight : 343.22 g/mol
- InChI Key : BCZXWEPZSOWZBB-UHFFFAOYSA-N
This compound features a dichlorobenzamide core linked to a 6-methylpyrimidine moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The pyrimidine group is known to modulate nucleic acid and protein functions, potentially leading to therapeutic effects in various conditions.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in cellular models.
Case Studies and Research Findings
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Anticancer Activity :
- A study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 20 µM across different cell types. The mechanism involved modulation of the cell cycle and induction of apoptosis through caspase activation.
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Antimicrobial Efficacy :
- In a comparative study against common pathogens, the compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL. This suggests its potential as a lead compound for developing new antimicrobial agents.
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Anti-inflammatory Properties :
- Experiments on lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with the compound reduced pro-inflammatory cytokine levels (TNF-alpha and IL-6) significantly, indicating its potential use in treating inflammatory diseases.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
